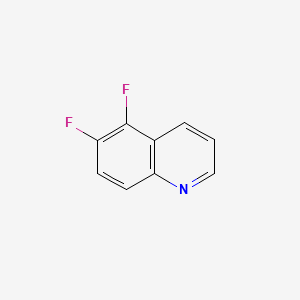

5,6-Difluoroquinoline

Description

Contextualization of Fluorinated Quinolines in Contemporary Chemical Research

The quinoline (B57606) ring system, a benzazine featuring a single nitrogen atom, is a foundational structure in natural products and synthetic organic chemistry. researchgate.net Alkaloids like quinine (B1679958) have a long history of use as antimalarial drugs. researchgate.net In modern chemical research, the incorporation of fluorine atoms into the quinoline scaffold has given rise to a significant class of compounds known as fluorinated quinolines. A growing interest in these derivatives fuels research into novel synthetic methods and their practical applications. researchgate.net

Many synthetic quinolines function as enzyme inhibitors and have demonstrated antibacterial, antineoplastic, and antiviral activities. researchgate.net The introduction of fluorine is a well-established strategy to enhance the biological activity and impart other unique properties to these aza-aromatic compounds. researchgate.net This is most famously exemplified by the fluoroquinolone class of antibiotics, which are mainstays in treating bacterial infections. nih.gov Beyond medicine, fluorinated quinolines have also found use in agriculture and as components for liquid crystals and cyanine (B1664457) dyes. researchgate.net

Significance of Fluorine Substitution in Heterocyclic Chemical Systems

The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. evitachem.com The unique properties of the fluorine atom, namely its small size and high electronegativity, allow it to form strong bonds with carbon, which can dramatically alter a molecule's physical, chemical, and biological profile. evitachem.com

In drug design, fluorination can lead to improved metabolic stability, which enhances a drug's half-life. It can also modulate the acidity or basicity of nearby functional groups, improve bioavailability, and increase binding affinity to target proteins. google.com The substitution of hydrogen with fluorine can increase the lipophilicity of aromatic systems, aiding in the penetration of hydrophobic protein pockets. nih.gov These modifications have proven so effective that a significant percentage of pharmaceuticals and agrochemicals currently on the market contain at least one fluorine atom. evitachem.com Subsequent structural modifications at various positions of the quinolone ring have yielded new analogs with a wide range of improved biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. karger.com

Research Trajectories and Distinctive Characteristics of the 5,6-Difluoroquinoline Scaffold

Within the diverse family of fluorinated quinolines, the this compound scaffold represents a specific substitution pattern with distinct electronic properties. While research has extensively covered isomers like 6,8-difluoro and 5,7-difluoroquinolines, the 5,6-difluoro isomer is a subject of ongoing investigation, primarily as a key intermediate in the synthesis of complex bioactive molecules. researchgate.netgoogle.commsu.edu

The synthesis of the quinoline core is often achieved through cyclization reactions. researchgate.net For instance, the Skraup reaction, a common approach for synthesizing quinolines, can be adapted for fluorinated analogs. researchgate.net The synthesis of a this compound derivative, specifically 5,6-difluoroquinolin-2(1H)-one, has been achieved through the reaction of 3,4-difluorobenzene-1,2-diamine (B141826) with ethyl oxoacetate, although this can produce a mixture with its regioisomer. google.com This highlights a common challenge in the synthesis of asymmetrically substituted quinolines: achieving high regioselectivity. google.com

The reactivity of the this compound scaffold is influenced by the electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) portion of the ring system. This electronic perturbation affects the molecule's potential as a building block in medicinal chemistry. Research on related isomers shows that the position of fluorine atoms significantly impacts biological activity. For example, studies comparing 6,8-difluoroquinolones to their 6-fluoro counterparts have shown differences in antibacterial potency. msu.edu Derivatives of this compound are explored for their potential as antimicrobial and anticancer agents, a trajectory informed by the broad biological activities of the wider fluoroquinolone class. nih.govevitachem.com

The table below presents data for a derivative of this compound, providing insight into the physical properties of compounds built upon this scaffold.

Table 1: Physical and Chemical Properties of an Ethyl this compound-2-carboxylate Derivative

| Property | Value |

|---|---|

| Compound Name | Ethyl this compound-2-carboxylate |

| Appearance | Yellow solid |

| Melting Point | 89-90 °C |

| ¹H NMR Data (400 MHz, CDCl₃) | δ = 8.26 (d, J = 8.0 Hz, 1H), 8.19 (d, J = 8.0 Hz, 1H), 8.07 (dd, J = 8.0, 4.0 Hz, 1H), 7.62 (dd, J = 8.0, 4.0 Hz, 1H), 4.57 (q, J = 8.0 Hz, 2H), 1.49 (t, J = 8.0 Hz, 3H) |

Data sourced from supporting information of a research article. nih.gov

The antibacterial activity of various difluoroquinolone derivatives has been a major focus of research. The following table shows the minimum inhibitory concentration (MIC) values for several 6,8-difluoroquinolone derivatives against representative bacterial strains, illustrating the potency that drives research into related scaffolds like this compound.

Table 2: In Vitro Antibacterial Activity of Selected 6,8-Difluoroquinolone Derivatives

| Compound | 7-Position Substituent | MIC (µg/mL) vs. E. coli Juhl | MIC (µg/mL) vs. S. aureus NCTC 10649 | MIC (µg/mL) vs. P. aeruginosa 5007 |

|---|---|---|---|---|

| 22 | Piperazin-1-yl | 0.05 | 0.2 | 0.39 |

| 23 | 4-Methylpiperazin-1-yl | 0.1 | 0.39 | 0.78 |

| 24 | 4-Ethylpiperazin-1-yl | 0.1 | 0.39 | 0.78 |

| 25 | 3-Amino-1-pyrrolidinyl | 0.025 | 0.05 | 0.2 |

Data adapted from a study on 1-Aryl-6,8-difluoroquinolone antibacterial agents. msu.edu

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinine |

| 6,8-Difluoroquinoline |

| 5,7-Difluoroquinoline |

| 5,6-Difluoroquinolin-2(1H)-one |

| 3,4-Difluorobenzene-1,2-diamine |

| Ethyl oxoacetate |

| Ethyl this compound-2-carboxylate |

| Ciprofloxacin |

| Norfloxacin |

| 1-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 22) |

| 1-(4-Fluorophenyl)-6,8-difluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 23) |

| 1-(4-Fluorophenyl)-6,8-difluoro-7-(4-ethylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 24) |

Structure

3D Structure

Properties

CAS No. |

225366-91-6 |

|---|---|

Molecular Formula |

C9H5F2N |

Molecular Weight |

165.14 g/mol |

IUPAC Name |

5,6-difluoroquinoline |

InChI |

InChI=1S/C9H5F2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H |

InChI Key |

NKWCTWMIROYAIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)F)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,6 Difluoroquinoline and Its Derivatives

Foundational Approaches to the Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline scaffold is a critical first step in the synthesis of 5,6-difluoroquinoline. Classic organic reactions, including cyclization and cycloaddition strategies, have been adapted for this purpose.

Cyclization Reactions (e.g., Skraup Synthesis Variants)

The Skraup synthesis and its variations stand as a cornerstone for quinoline synthesis. wikipedia.org This method typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of this compound, the logical precursor is 3,4-difluoroaniline. This starting material can be prepared by the reduction of 3,4-difluoronitrobenzene, for instance, using hydrogen gas and a palladium-on-carbon catalyst. chemicalbook.com

The general mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation yield the quinoline ring system. pharmaguideline.com While specific conditions for the Skraup synthesis of this compound are not extensively detailed in readily available literature, the synthesis of other difluoroquinoline isomers, such as 6,8-difluoroquinoline, has been reported using a modified Skraup synthesis, indicating the viability of this approach for fluorinated analogs. mdpi.com

Other named reactions for quinoline synthesis that rely on cyclization include the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis, each offering different pathways to substituted quinolines. pharmaguideline.comnih.gov

Cycloaddition Reactions in Quinoline Annulation

Cycloaddition reactions provide an alternative and powerful strategy for constructing the quinoline ring system. libretexts.org These reactions, such as the Diels-Alder reaction, involve the combination of a diene and a dienophile to form a cyclic adduct. libretexts.org In the context of quinoline synthesis, this can involve the reaction of an appropriate diene with a dienophile to form the bicyclic quinoline core in a single step.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile. youtube.com These reactions are particularly useful for the synthesis of five-membered heterocyclic rings, which can then be further elaborated to form the quinoline structure. While general cycloaddition strategies for quinoline synthesis are well-established, specific applications for the direct synthesis of this compound are not widely documented, suggesting that the cyclization of pre-fluorinated precursors is a more common route.

Regioselective Fluorination and Difluoroquinoline Scaffold Assembly

The introduction of fluorine atoms at specific positions (regioselectivity) on the quinoline scaffold is a key challenge. While direct C-H fluorination of the quinoline ring is an area of active research, achieving selective difluorination at the 5 and 6 positions is particularly difficult. nih.govnih.gov Reports on the regioselective C-H fluorination of quinolines often focus on other positions, such as C5 or C8, and typically involve directing groups to achieve selectivity. rsc.org

Therefore, the most practical and widely employed strategy for the synthesis of this compound involves the use of a pre-fluorinated starting material, namely 3,4-difluoroaniline. chemicalbook.com By starting with this difluorinated precursor, the positions of the fluorine atoms are already established, and the subsequent cyclization reaction builds the quinoline ring around this core. This approach bypasses the challenges of direct and selective C-H fluorination on the quinoline nucleus itself.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches, including microwave-assisted synthesis and the use of green solvents, are being applied to the synthesis of quinoline derivatives, including fluorinated analogs. scispace.com

Microwave-Assisted Organic Synthesis for Difluoroquinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org The application of microwave irradiation to the synthesis of fluoroquinolones has been shown to be an effective strategy. derpharmachemica.comjmpas.com For instance, the synthesis of various fluoroquinolone derivatives has been achieved with significantly reduced reaction times and improved yields under microwave conditions. nih.gov

While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed, the general success of this technology in the synthesis of related fluoroquinolones suggests its high potential for this target molecule. The table below illustrates typical improvements seen in the synthesis of heterocyclic compounds when using microwave irradiation compared to conventional heating.

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis for a Hypothetical Quinoline Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate | Often Higher |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Reduced |

This table represents a generalized comparison and specific outcomes can vary depending on the reaction.

Catalyst-Free and Green Solvent Methodologies (e.g., Glycerol-Mediated Reactions)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this has led to the exploration of catalyst-free reactions and the use of environmentally benign solvents.

Glycerol, a byproduct of biodiesel production, has been investigated as a green solvent and reactant in quinoline synthesis, particularly in modified Skraup reactions. mdpi.com Its high boiling point and ability to act as a hydrogen bond donor make it a suitable medium for certain organic reactions. The use of glycerol in combination with microwave irradiation has been reported for the synthesis of quinoline derivatives, offering a greener alternative to traditional methods that often rely on strong acids and hazardous oxidizing agents. rsc.org

Furthermore, efforts have been made to develop catalyst-free synthetic routes. While many traditional quinoline syntheses require strong acid catalysts, modern approaches are exploring milder conditions and, in some cases, the elimination of a catalyst altogether, further enhancing the green credentials of the synthesis. nih.gov

Continuous Flow Methodologies for Expedited Synthesis

Continuous flow chemistry has emerged as a powerful tool for the rapid, safe, and scalable synthesis of various organic molecules, including heterocyclic systems like quinolines. acs.orgvapourtec.com This technology offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. acs.org Photochemical methods in continuous flow have been successfully applied to the synthesis of quinoline derivatives through tandem photoisomerization-cyclization processes. vapourtec.com Additionally, methods like the Doebner–von Miller reaction have been adapted to flow reactors for a greener and more rapid synthesis of quinoline derivatives.

Reactivity and Chemical Transformations of the 5,6 Difluoroquinoline Nucleus

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Positions

The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the quinoline (B57606) ring activates the carbocyclic ring of 5,6-difluoroquinoline towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the fluorine atoms with various nucleophiles.

The reaction of this compound with nitrogen-centered nucleophiles such as primary and secondary amines, as well as hydrazines, provides a direct route to substituted aminoquinolines. These reactions are typically carried out in the presence of a base to facilitate the removal of hydrogen fluoride. The regioselectivity of these substitutions can be influenced by the reaction conditions and the nature of the nucleophile.

Detailed research has shown that in many fluoroquinolines, substitution by amines is a common and effective way to introduce new functional groups. For instance, in related fluoroquinolone antibacterial agents, the introduction of an amino group at specific positions is a key step in their synthesis. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of fluoroaromatics suggests that it would readily undergo SNAr reactions with various amines.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | Primary Amine (R-NH₂) | 5-Amino-6-fluoroquinoline or 6-Amino-5-fluoroquinoline | Base, Solvent, Heat | General SNAr |

| This compound | Secondary Amine (R₂NH) | 5-(Dialkylamino)-6-fluoroquinoline or 6-(Dialkylamino)-5-fluoroquinoline | Base, Solvent, Heat | General SNAr |

| This compound | Hydrazine (H₂N-NH₂) | 5-Hydrazinyl-6-fluoroquinoline or 6-Hydrazinyl-5-fluoroquinoline | Solvent, Heat | General SNAr |

In derivatives of this compound that also contain other halogen atoms (e.g., chlorine, bromine) at different positions, the relative reactivity of these halogens towards nucleophilic displacement can be exploited for selective functionalization. Generally, the ease of displacement in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the order of halide leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine.

However, the position of the halogen and the nature of the activating groups on the ring play a crucial role. For instance, in many heterocyclic systems, a halogen atom at a position activated by the ring nitrogen (e.g., C2 or C4 in quinoline) is more susceptible to nucleophilic attack than a halogen on the benzo ring. Specific studies on the displacement of non-fluorine halogens in this compound derivatives are needed to establish definitive reactivity patterns.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can be functionalized using these methods, typically by first introducing a halogen (e.g., Br, I) or a triflate group that can participate in the catalytic cycle.

The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting a halo- or trifluoromethanesulfonyl- (triflate) substituted this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. scienceopen.comwikipedia.orgftstjournal.comias.ac.inbeilstein-journals.org This method provides an alternative to classical SNAr reactions for the synthesis of amino-substituted 5,6-difluoroquinolines, often under milder conditions and with a broader substrate scope. scienceopen.comwikipedia.orgftstjournal.comias.ac.inbeilstein-journals.org

| Reaction Type | Reactants | Product | Catalyst/Ligand | Conditions |

| Suzuki-Miyaura | 8-Bromo-5,6-difluoroquinoline, Arylboronic acid | 8-Aryl-5,6-difluoroquinoline | Pd(PPh₃)₄ | Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O), Heat |

| Buchwald-Hartwig | 8-Bromo-5,6-difluoroquinoline, Amine | 8-Amino-5,6-difluoroquinoline | Pd₂(dba)₃, Ligand (e.g., BINAP) | Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat |

Electrophilic Functionalization Strategies

Electrophilic aromatic substitution on the this compound nucleus is generally challenging due to the deactivating effect of the fluorine atoms and the pyridinic nitrogen, which is protonated under strongly acidic conditions typically used for these reactions. However, under specific conditions, electrophilic substitution can be achieved.

The position of electrophilic attack is directed by the combined electronic effects of the fluorine atoms and the quinoline ring system. The fluorine atoms are ortho, para-directing but deactivating, while the protonated quinolinium nitrogen is strongly deactivating and meta-directing with respect to the heterocyclic ring. Computational studies on related systems suggest that nitration, for example, would likely occur on the carbocyclic ring. For instance, the nitration of tetrahydroquinoline and its N-protected derivatives has been studied, showing that regioselectivity can be controlled. researchgate.net

| Reaction Type | Reagents | Expected Product | Conditions |

| Nitration | HNO₃/H₂SO₄ | Nitro-5,6-difluoroquinoline | Controlled temperature |

| Halogenation | Br₂/FeBr₃ | Bromo-5,6-difluoroquinoline | Lewis acid catalyst |

Oxidation and Reduction Chemistry of the Difluoroquinoline Scaffold

The quinoline ring system can undergo both oxidation and reduction reactions. The presence of the difluoro substitution pattern can influence the reactivity and selectivity of these transformations.

Reduction of the quinoline nucleus typically proceeds via catalytic hydrogenation. The chemoselectivity of the reduction, i.e., whether the heterocyclic or the carbocyclic ring is reduced, depends on the catalyst and reaction conditions. For quinolines, reduction of the pyridine (B92270) ring to afford 1,2,3,4-tetrahydroquinolines is often favored under various catalytic systems. nih.gov However, specific catalysts can promote the reduction of the carbocyclic ring to yield 5,6,7,8-tetrahydroquinolines. The fluorine substituents are generally stable under these conditions.

Oxidation of the this compound scaffold is less commonly reported. Strong oxidizing agents can lead to the degradation of the aromatic system. However, milder oxidation conditions could potentially lead to the formation of N-oxides or quinolones, depending on the specific reagents and reaction conditions employed.

| Transformation | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, acid | 1,2,3,4-Tetrahydro-5,6-difluoroquinoline |

| Catalytic Hydrogenation | H₂, Ru-catalyst | 5,6,7,8-Tetrahydro-5,6-difluoroquinoline |

Stereoselective Transformations and Chiral Auxiliary Applications

The this compound scaffold can be incorporated into chiral molecules, and its derivatives can be used in stereoselective transformations. While specific applications of this compound as a chiral auxiliary are not widely documented, the general principles of asymmetric synthesis can be applied to its derivatives.

For example, the asymmetric reduction of a prochiral ketone substituent on the this compound ring could lead to the formation of chiral alcohols. Furthermore, chiral amines derived from this compound could be used as ligands in asymmetric catalysis. The development of stereoselective reactions involving this scaffold is an active area of research, driven by the demand for enantiomerically pure fluorinated compounds in the pharmaceutical industry.

Derivatization Strategies for Analytical Characterization and Chemical Probe Design

The strategic modification of the this compound core is a key area of research for the development of advanced analytical tools and chemical probes. These derivatization strategies aim to append reporter groups, such as fluorophores or affinity tags, to the quinoline scaffold, enabling its detection and monitoring in complex biological systems. The inherent chemical properties of the this compound nucleus, combined with versatile synthetic methodologies, allow for the creation of a diverse range of functionalized molecules with tailored properties for specific applications in bioimaging, target identification, and diagnostics.

A prevalent and highly efficient method for the derivatization of fluoroquinolone scaffolds, including by extension this compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent linkage of an azide-functionalized quinoline with a terminal alkyne-containing reporter molecule, or vice versa, to form a stable triazole linkage. The bioorthogonal nature of this reaction, meaning it can proceed in biological media without interfering with native biochemical processes, makes it particularly suitable for the development of chemical probes.

For instance, a general strategy involves the synthesis of an azide-containing derivative of the fluoroquinolone core. This can be achieved by introducing an azide (B81097) "handle" at a position on the molecule that is known to be tolerant of substitution without significantly compromising its inherent biological activity. This azide-modified this compound can then be reacted with a variety of alkyne-functionalized reporter groups, such as fluorescent dyes (e.g., NBD, coumarins, or BODIPY derivatives), to generate fluorescent probes. These probes can be utilized for various analytical purposes, including fluorescence microscopy to study the uptake and localization of the quinoline scaffold within cells.

Another innovative approach in chemical probe design involves the creation of "profluorescent" probes. These are molecules that are initially non-fluorescent or weakly fluorescent but can be "switched on" to a highly fluorescent state upon a specific biological event, such as an enzymatic reaction or a change in the cellular redox environment. One such strategy employs the use of nitroxides as fluorescence quenchers. By covalently attaching a nitroxide moiety to the this compound core, the inherent fluorescence of the quinoline can be suppressed. In the presence of reactive oxygen species (ROS) or other specific cellular components, the nitroxide can be reduced, leading to a restoration of fluorescence and providing a detectable signal.

The table below summarizes key derivatization strategies and the types of chemical probes that can be generated from the this compound nucleus, based on established methodologies for related fluoroquinolones.

| Derivatization Strategy | Reporter Group/Tag | Resulting Probe Type | Potential Application |

| Click Chemistry (CuAAC) | Alkyne-Fluorophore (e.g., NBD, Coumarin, BODIPY) | Fluorescent Probe | Cellular Imaging, Uptake Studies |

| Alkyne-Biotin | Affinity Probe | Target Identification, Pull-down Assays | |

| Alkyne-Photoaffinity Label | Photoaffinity Probe | Covalent Target Labeling | |

| Profluorescent Nitroxide Conjugation | Nitroxide Moiety | "Switch-On" Fluorescent Probe | Detection of Redox Changes, ROS Sensing |

Detailed research findings on the derivatization of the broader fluoroquinolone class provide a strong foundation for the development of this compound-based probes. Studies on ciprofloxacin, a structurally related fluoroquinolone, have demonstrated the successful synthesis of fluorescent derivatives that retain antimicrobial activity. These probes have been instrumental in studying bacterial penetration and efflux mechanisms, highlighting the utility of such derivatization in understanding the compound's biological interactions. The application of these established synthetic routes to the this compound scaffold is a promising avenue for creating novel and highly specific chemical tools for a range of analytical and biological investigations.

Molecular Recognition and Structure Activity Relationship Studies of 5,6 Difluoroquinoline Analogs

The 5,6-Difluoroquinoline Moiety as a Core in Chemical Biology

The quinoline (B57606) scaffold, a fused bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. Its versatile structure allows for the development of a wide range of therapeutic agents targeting diverse biological pathways. Within this class, the introduction of fluorine atoms has been a pivotal strategy to enhance the pharmacological properties of quinoline-based compounds. The this compound moiety, in particular, serves as a crucial core structure for a variety of biologically active analogs.

Insights into Molecular Mechanisms of Interaction with Biological Targets

The biological activity of this compound analogs is intrinsically linked to their ability to interact with specific molecular targets. Extensive research has been dedicated to elucidating these interactions to understand their therapeutic effects and to guide the design of more potent and selective compounds.

A primary and well-established mechanism of action for many fluoroquinolone derivatives, including those with the this compound core, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial agents.

Fluoroquinolones exert their bactericidal effect by stabilizing the covalent complex formed between the topoisomerase and DNA. This stabilization prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers cell death. The general pattern of activity is that DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria, although some compounds can effectively inhibit both enzymes. The this compound core is a key pharmacophore that participates in the binding to this enzyme-DNA complex.

The presence and position of fluorine atoms on the quinolone ring are critical determinants of antibacterial potency. The fluorine atom at the C-6 position is a common feature in most clinically relevant fluoroquinolones, as it has been shown to significantly enhance activity against DNA gyrase. The addition of a second fluorine atom, as in the this compound scaffold, can further modulate the compound's properties. While direct and extensive comparative studies on the 5,6-difluoro pattern are not as common as for other substitutions, research on related difluoroquinolones, such as the 6,8-difluoro analogs, has shown that the position of the second fluorine atom can influence both potency and target selectivity. These studies suggest that the electronic and steric effects of the fluorine atoms play a significant role in the binding of the drug to the DNA-gyrase or DNA-topoisomerase IV complex.

Modifications at the N-1 and C-7 positions of the this compound core have a profound impact on the antibacterial spectrum and potency of the resulting analogs.

The substituent at the N-1 position is crucial for the interaction with the bacterial enzymes. Small alkyl groups, such as ethyl or cyclopropyl, are often favored as they have been shown to enhance antibacterial activity. For instance, in a series of 1-aryl-6,8-difluoroquinolones, a 2,4-difluorophenyl group at the N-1 position was found to be optimal for in vitro antibacterial potency.

| Position | Substituent | Effect on Activity |

|---|---|---|

| N-1 | Cyclopropyl | Generally enhances antibacterial activity. |

| N-1 | 2,4-Difluorophenyl | Optimal for in vitro potency in some series. |

| C-7 | Piperazinyl | Common substituent with good activity. |

| C-7 | 3-Aminopyrrolidinyl | Often shows improved Gram-negative activity. |

| C-7 | 3,5-Dimethylpiperazinyl | Conferred excellent overall antibacterial properties in a 5-amino-6,8-difluoroquinolone series. |

While the primary targets of many this compound analogs are bacterial topoisomerases, the versatile quinoline scaffold has been explored for its activity against other biological targets, including those relevant to cancer therapy. The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.

Recent research has uncovered that fluoroquinolone derivatives can act as potent and selective inhibitors of PI3K. Although much of this research has focused on other isoforms such as PI3Kγ, it highlights the potential for the quinoline scaffold to be adapted for the development of PI3K inhibitors. The specific interactions of this compound analogs with PI3Kβ are an area of ongoing investigation. The development of quinoline-based compounds that can selectively inhibit PI3Kβ could offer new therapeutic opportunities, particularly in the context of cancers where this isoform plays a key role.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Design and Application of Fluorescent Difluoroquinoline Probes and Imaging Agents

The rational design of fluorescent probes centered on the this compound moiety involves the strategic incorporation of recognition elements and modulation of the fluorophore's environment to elicit a detectable change in fluorescence upon interaction with a specific analyte or biological target. The fluorine atoms at the 5 and 6 positions play a crucial role in altering the electron density of the aromatic system, which can influence the absorption and emission maxima, quantum yield, and photostability of the resulting probe.

One notable example involves the synthesis and characterization of 2-methyl-5,6-difluoro-8-hydroxyquinoline. This compound and its derivatives have been investigated for their photophysical properties. For instance, the difluoro derivative of 8-hydroxy-2-styrylquinoline exhibits a red shift in its emission peak when compared to its non-fluorinated analog, a phenomenon attributed to the electronic effects of the fluorine atom at the 6-position. This demonstrates the potential of fluorine substitution as a tool to tune the emission color of quinoline-based fluorophores.

The application of these probes extends to the detection of biologically relevant species. For instance, quinoline-based fluorescent probes have been developed for the distinguished detection of cysteine (Cys) and glutathione (B108866) (GSH), two important biothiols. While not exclusively based on the 5,6-difluoro-scaffold, these studies highlight the versatility of the quinoline core in designing chemosensors that can differentiate between structurally similar analytes through distinct fluorescence channels.

Furthermore, the inherent fluorescence of the fluoroquinolone core has been harnessed to create "switch-on" fluorescent probes. Profluorescent nitroxides, for example, combine a fluoroquinolone with a nitroxide moiety that quenches fluorescence. Upon interaction with free radicals or reductive species within a biological system, the nitroxide is converted, leading to a restoration of fluorescence and allowing for the visualization of these processes.

The utility of this compound analogs as imaging agents is an area of active research. Their modulated photophysical properties, coupled with the ability to attach targeting ligands, make them promising candidates for cellular and in vivo imaging. The design of such agents often focuses on optimizing their cell permeability, target specificity, and signal-to-noise ratio to enable high-contrast imaging of specific cellular components or biological events.

Below are tables summarizing the photophysical properties of a representative this compound derivative and a related fluoroquinolone-based probe, illustrating the type of data crucial for their evaluation as fluorescent probes and imaging agents.

Table 1: Photophysical Properties of a this compound Derivative

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 2-methyl-5,6-difluoro-8-hydroxyquinoline | Acetonitrile | 248, 320 | 480 | 160 |

Data synthesized from scholarly articles.

Table 2: Photophysical Properties of a Profluorescent Fluoroquinolone-Nitroxide Probe

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Fluoroquinolone-Nitroxide (FN) | Chloroform | 340 | 445 | 0.007 |

| Fluoroquinolone-Methoxyamine (FM) | Chloroform | 340 | 445 | 0.254 |

Data represents a related class of compounds and is for illustrative purposes.

The research into this compound-based fluorescent probes and imaging agents continues to evolve, with ongoing efforts to synthesize novel derivatives with enhanced photophysical properties and to explore their applications in a wider range of biological systems. The ability to systematically modify the quinoline core through fluorination provides a powerful strategy for the development of next-generation tools for molecular recognition and bioimaging.

Computational and Theoretical Investigations of 5,6 Difluoroquinoline Systems

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. These methods can provide valuable insights into molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential, and various spectroscopic properties. For many quinoline (B57606) and fluoroquinolone derivatives, DFT calculations have been instrumental in understanding their reactivity, stability, and potential as pharmaceutical agents.

However, a detailed quantum chemical analysis specifically for 5,6-difluoroquinoline is not documented in the reviewed literature. Such a study would be crucial for understanding how the specific placement of the two fluorine atoms at the 5th and 6th positions influences the electron distribution within the quinoline ring system. This, in turn, would affect its chemical reactivity and interaction with biological targets. The table below indicates the type of data that would be generated from such a study, but it is important to note that these are hypothetical values for illustrative purposes, as no specific studies on this compound were found.

Hypothetical Data Table from Quantum Chemical Calculations of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques in drug discovery and development. Docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. MD simulations then offer a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time.

Numerous studies have employed these techniques to investigate the binding of various fluoroquinolone derivatives to their primary bacterial target, DNA gyrase, as well as to other proteins like human serum albumin. These studies have been pivotal in understanding the structure-activity relationships within this class of antibiotics and in the design of new derivatives with improved efficacy or reduced side effects.

Despite the prevalence of such research for the fluoroquinolone class, no specific molecular docking or MD simulation studies featuring this compound as the ligand were identified. Consequently, there is no available data on its predicted binding affinity for key biological targets or the specific intermolecular interactions that would govern its binding. A hypothetical data table illustrating the kind of results expected from such a study is presented below.

Hypothetical Molecular Docking Results for this compound with DNA Gyrase

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | Estimated strength of the ligand-target interaction. |

| Key Interacting Residues | Asp87, Ser83 | Amino acids in the binding pocket forming crucial bonds. |

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The study of intermolecular interactions and supramolecular assembly in the crystalline state is crucial for understanding the solid-state properties of a compound, such as solubility, stability, and bioavailability. Techniques like X-ray crystallography, combined with computational methods such as Hirshfeld surface analysis, provide detailed information about how molecules pack in a crystal lattice and the nature of the non-covalent interactions that hold them together.

While the crystal structures of many quinoline and fluoroquinolone derivatives have been determined and analyzed, there is no publicly available crystal structure data for this compound. Therefore, an analysis of its specific intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, and how these direct its supramolecular assembly, cannot be performed at this time.

Conformational Landscapes and Tautomeric Equilibria

The biological activity of a molecule can be highly dependent on its three-dimensional shape (conformation) and the potential for it to exist in different isomeric forms (tautomers). Computational methods are widely used to explore the conformational landscape of flexible molecules and to predict the relative stabilities of different tautomers.

For the quinoline scaffold, substitutions can lead to interesting conformational preferences and the possibility of tautomeric equilibria, for instance, between keto-enol or imine-enamine forms, depending on the nature and position of the substituents. However, the literature search did not yield any studies on the conformational analysis or potential tautomerism of this compound. Given its relatively rigid fused ring system, significant conformational flexibility is not expected, but the electronic influence of the fluorine atoms could potentially affect the planarity and energetic landscape of the molecule. Similarly, without specific substitutions that would enable tautomerism, it is presumed to exist predominantly in its aromatic quinoline form.

Diverse Applications Beyond Biological Systems

Role in Advanced Materials Science

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds valuable building blocks for advanced materials.

Fluorinated liquid crystals are integral components in modern display technologies. The incorporation of fluorine can influence key properties such as dielectric anisotropy, viscosity, and optical anisotropy. Research has shown that the presence of difluoro substituents in liquid crystal structures can be advantageous. For instance, lateral difluoro substituents on a three-aromatic core have been synthesized and studied for their mesomorphic behavior. biointerfaceresearch.com These studies aim to correlate the molecular structure, including the position of the fluorine atoms, with the liquid crystalline properties. biointerfaceresearch.com

Table 1: Investigated Properties of a Lateral Difluoro Substituent Liquid Crystal biointerfaceresearch.com

| Property Investigated | Techniques Used | Key Findings |

| Mesomorphic Behavior | Polarizing Optical Microscope, Differential Scanning Calorimetry | Exhibits a Smectic B (SmB) phase. |

| Dielectric Properties | Dielectric Measurements | Characterization of the material's response to an electric field. |

| Molecular Structure | FTIR, 1H-NMR | Confirmation of the synthesized chemical structure. |

This table is based on a study of a lateral difluoro substituent liquid crystal, not specifically 5,6-difluoroquinoline, to illustrate the type of research conducted in this field.

Fluoropolymers are a class of polymers known for their high performance in demanding environments. They exhibit excellent chemical resistance, thermal stability, and low surface energy. The synthesis of functional polymers often involves the incorporation of specific monomers to achieve desired properties.

There is a growing interest in developing new functional polymers for a wide range of applications, from electronics to coatings. While direct polymerization of this compound or its use as a monomer in functional polymers is not widely reported, fluorinated aromatic compounds, in general, are used to create high-performance polymers. For example, perfluoropyridine has been utilized in the synthesis of fluorinated networks and polymers due to its high reactivity towards nucleophilic aromatic substitution. mdpi.com This suggests that difluoroquinolines could potentially be explored as building blocks for novel functional polymers with tailored properties.

Agrochemical Research and Development

The strategic incorporation of fluorine is a common practice in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. Fluorine atoms can enhance the efficacy, metabolic stability, and bioavailability of active ingredients.

Although there is no specific, publicly available research detailing the direct use of this compound in the development of new agrochemicals, the broader class of fluoroquinolones has been investigated for such purposes. The synthesis of novel fluoroquinolone derivatives is an active area of research. For instance, processes for synthesizing various fluoroquinolones have been developed and patented, indicating the commercial interest in this class of compounds for agricultural applications. google.com

The development of new pesticides often involves the synthesis and screening of a large number of compounds. Fluorinated precursors, such as difluoroanilines, are known to be used in the synthesis of agrochemicals. nih.gov Given that this compound can be synthesized from precursors like 3,4-difluoroaniline, it is plausible that it or its derivatives could be considered as intermediates or scaffolds in the discovery pipeline for new agrochemical agents. The specific substitution pattern of the fluorine atoms on the quinoline (B57606) ring would be expected to influence the biological activity and selectivity of any potential agrochemical candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.